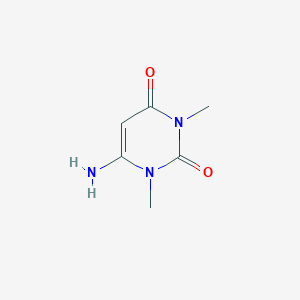

6-Amino-1,3-dimethyluracil

概要

説明

6-Amino-1,3-dimethyluracil is an organic compound with the molecular formula C₆H₉N₃O₂. It is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is a white crystalline solid, soluble in water and some organic solvents, and exhibits high thermal and chemical stability . It serves as an important chemical intermediate and has applications in various fields, including biochemistry and pharmaceuticals .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of 6-Amino-1,3-dimethyluracil typically involves the condensation of cyanoacetic acid with 1,3-dimethylurea. The process includes several steps:

Dehydration of Cyanoacetic Acid: Cyanoacetic acid is dehydrated under vacuum distillation.

Condensation Reaction: The dehydrated cyanoacetic acid is reacted with 1,3-dimethylurea in the presence of a condensing agent and acetic anhydride.

Cyclization Reaction: The resulting intermediate undergoes cyclization in the presence of liquid alkali to form this compound

Industrial Production Methods: In industrial settings, the production of this compound involves continuous feeding of liquid alkali and dimethyl cyanoacetylurea solution into an impinging stream reactor. This method ensures rapid and uniform mixing, improving reaction efficiency and product yield .

化学反応の分析

Chemical Reactions Involving 6-Amino-1,3-Dimethyluracil

The chemical reactivity of this compound can be explored through several significant reactions, leading to the formation of various derivatives. Below are key reaction pathways:

2.1. Esterification Reaction

One notable reaction involves the esterification of this compound with ethyl chloroacetate in the presence of potassium carbonate as a catalyst. The reaction proceeds in dimethylformamide (DMF) as a solvent, yielding an ester derivative. This method showcases the compound's ability to undergo nucleophilic substitution reactions, which is critical for synthesizing more complex structures.

2.2. Formation of Heterocyclic Derivatives

Subsequent reactions can lead to the formation of various heterocyclic derivatives:

-

Condensation with Semicarbazides : The interaction of this compound with semicarbazides, thiosemicarbazides, and phenylsemicarbazides results in the formation of corresponding hydrazide derivatives. These compounds can be further cyclized under alkaline conditions (e.g., using sodium hydroxide) to yield 1,2,4-triazole derivatives.

-

Cyclization with Carbon Disulfide : Another pathway involves the reaction with carbon disulfide in an alkaline medium (20% KOH), leading to additional heterocyclic compounds through cyclization processes.

2.3. Reaction with Aromatic Aldehydes

This compound also reacts with aromatic aldehydes and cycloheptanone to form Schiff bases and other cyclic structures. For instance, when reacted with equimolar amounts of cycloheptanone and an aromatic aldehyde, two products are formed: hexahydrocyclohepta pyrido[2,3-d]pyrimidine-2,4-dione and a Schiff base derivative. The mechanism typically involves nucleophilic attack by the amino group on the carbonyl carbon of intermediates formed during the reaction.

2.4. Reaction with Thiols

The compound has been reported to react with thiols leading to condensation products and oxidation-reduction reactions. Notably, this reaction produces disulfides and several nitrogen-containing heterocycles such as pteridine derivatives.

科学的研究の応用

Chemistry

6-Amino-1,3-dimethyluracil serves as a starting material for synthesizing various heterocyclic compounds, including:

- Pyrido-pyrimidines

- Pyrrolo-pyrimidines

- Pyrimido-pyrimidines

These derivatives are valuable in organic synthesis due to their diverse chemical reactivities and structural properties .

Biology

In biological research, this compound is utilized as a reagent for synthesizing new pyrimidine derivatives that exhibit potential antitumor activity . Studies indicate that certain derivatives can inhibit cancer cell growth effectively .

Medicine

This compound has shown promise in the development of:

- Antimicrobial agents : Its derivatives have been tested against various bacterial strains.

- Antioxidants : Compounds derived from it have demonstrated antioxidant properties that could be beneficial in treating oxidative stress-related diseases .

Case Study 1: Antitumor Activity

A study investigated the antitumor effects of several derivatives synthesized from this compound. The results indicated that compounds with specific substitutions on the uracil ring exhibited significant cytotoxicity against cancer cell lines, suggesting their potential as therapeutic agents .

Case Study 2: Anti-inflammatory Activity

Research demonstrated that derivatives of this compound could act as effective anti-inflammatory agents comparable to known drugs like indomethacin. The study involved testing various synthesized compounds for their ability to inhibit inflammatory responses in vitro .

作用機序

The mechanism of action of 6-Amino-1,3-dimethyluracil involves its interaction with various molecular targets and pathways:

- Antimicrobial Activity: The compound’s derivatives exhibit antimicrobial properties by disrupting bacterial cell walls and inhibiting enzyme activity .

- Antioxidant Activity: It acts as an antioxidant by scavenging free radicals and reducing oxidative stress .

- Antitumor Activity: The compound’s derivatives interfere with DNA synthesis and induce apoptosis in cancer cells .

類似化合物との比較

6-Amino-1,3-dimethyluracil can be compared with other similar compounds, such as:

- 6-Aminouracil: Similar in structure but lacks the methyl groups at positions 1 and 3 .

- 1,3-Dimethyluracil: Lacks the amino group at position 6.

- 4-Amino-1,3-dimethyluracil: Similar but with the amino group at position 4 instead of 6 .

Uniqueness: this compound is unique due to its combination of amino and methyl groups, which enhances its chemical stability and reactivity, making it a versatile intermediate in organic synthesis .

生物活性

6-Amino-1,3-dimethyluracil (6-Amino-DMU) is an organic compound with significant biological and pharmacological implications. As a derivative of uracil, it is involved in various biochemical pathways and exhibits a range of biological activities. This article explores the compound's biological activity, mechanisms of action, and its potential applications in medicine and research.

- Molecular Formula : C₆H₉N₃O₂

- Appearance : White crystalline solid

- Solubility : Soluble in water and some organic solvents

- Stability : High thermal and chemical stability

6-Amino-DMU acts primarily through the following mechanisms:

- Phosphodiesterase Inhibition : It has been shown to inhibit phosphodiesterase, leading to increased levels of cyclic AMP (cAMP), which promotes smooth muscle relaxation.

- Metal Ion Complexation : The compound can form complexes with metal ions, enhancing its stability and reactivity.

- Synthesis Intermediary : It serves as an intermediate in the synthesis of purines, which are essential for various biological processes.

Antitumor Activity

Research indicates that derivatives of 6-Amino-DMU exhibit promising antitumor properties. For instance, certain synthesized derivatives have demonstrated significant cytotoxic effects against cancer cell lines, suggesting their potential as chemotherapeutic agents .

Antimicrobial Properties

6-Amino-DMU has been evaluated for its antimicrobial activity against various pathogens. Studies have shown that it possesses inhibitory effects against bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans .

Anti-inflammatory Effects

In a study involving the reaction of 6-Amino-DMU with cycloheptanone and aromatic aldehydes, some derivatives exhibited anti-inflammatory activity comparable to indomethacin, a well-known anti-inflammatory drug .

Study on Derivatives Synthesis

A notable study explored the synthesis of novel pyrido-pyrimidine derivatives from 6-Amino-DMU. The synthesized compounds were characterized using NMR spectroscopy and showed varying degrees of biological activity, particularly in terms of anti-inflammatory effects .

Pharmacokinetic Studies

Pharmacokinetic analyses suggest that 6-Amino-DMU is metabolized in the body, impacting its efficacy as a therapeutic agent. Its derivatives often show improved pharmacological profiles due to enhanced bioavailability and specificity for biological targets.

Comparative Analysis with Similar Compounds

| Compound | Structure Differences | Biological Activity |

|---|---|---|

| 6-Aminouracil | Lacks methyl groups at positions 1 and 3 | Lower antitumor activity |

| 1,3-Dimethyluracil | Lacks amino group at position 6 | Limited biological activity |

| 4-Amino-1,3-dimethyluracil | Amino group at position 4 | Varies; some derivatives show activity |

特性

IUPAC Name |

6-amino-1,3-dimethylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-8-4(7)3-5(10)9(2)6(8)11/h3H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFGRNTYELNYSKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N(C1=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074350 | |

| Record name | 6-Amino-1,3-dimethyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-amino-1,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

6642-31-5 | |

| Record name | 6-Amino-1,3-dimethyluracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6642-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-1,3-dimethyl uracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006642315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Amino-1,3-dimethyluracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15492 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-amino-1,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Amino-1,3-dimethyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-1,3-dimethyluracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.966 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: The molecular formula of 6-amino-1,3-dimethyluracil is C6H9N3O2. Its molecular weight is 155.15 g/mol. []

A: Yes, various spectroscopic techniques have been used to characterize this compound. Studies report data from FTIR, 1H NMR, and 13C NMR analyses. [, , , , , , ] For instance, X-ray crystallography confirmed the presence of intermolecular N--H...O=C hydrogen bonding in the crystal structure. []

ANone: this compound serves as a versatile starting material for various heterocyclic compounds. Some common reactions include:

- Condensation reactions: Reacting this compound with aldehydes can produce aryl-bis(this compound-5-yl)methanes. [, , ] This reaction can be carried out in water at room temperature without additional catalysts or reagents. []

- Cyclization reactions: this compound is used in multi-component reactions to synthesize various heterocycles like thiazolidin-4-ones, oxazolidin-4-ones, imidazolidin-4-ones, [, ] pyrido[2,3-d]pyrimidines, [, , , , , , ] pyrrolo[2,3-d]pyrimidine derivatives, [] and pyrimido[4,5-b]quinolines. [, , , , ]

- Gould-Jacobs reaction: This reaction can be employed to synthesize 5-amino-pyrido[2,3-d]pyrimidine derivatives. []

- Vilsmeier reaction: This reaction, applied to C-acetylated or C-cyanoacetylated this compound, yields 5-chloropyrido[2,3-d]pyrimidines. []

- Reactions with donor-acceptor cyclopropanes: In the presence of a scandium trifluoromethanesulfonate catalyst, this compound reacts with donor-acceptor cyclopropanes, leading to 6,7-dihydro-1H-pyrimido[4,5-b]azepine-2,4,8-triones. []

A: Yes, this compound can be used as a building block for complex molecules. For example, it has been employed in the synthesis of uracil-annulated 8-azabicyclo[5.3.1]undecatetraene ring systems via reaction with 2,4,6-cyclooctatrienone. [] Researchers have also synthesized nevirapine-type tricycles using this compound as the starting material. []

ANone: While this compound itself is not a catalyst, it is often used as a reactant in reactions catalyzed by various catalysts. For example:

- Fe3O4@TiO2 nanocomposite: This catalyst facilitates the synthesis of 6-amino-5-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(aryl)methyl]-1,3-dimethyl-2,4,6(1H,3H)-pyrimidinediones from this compound, 4-hydroxycoumarin, and aromatic aldehydes. []

- Co3O4/NiO@GQD@SO3H nanocomposite: This catalyst promotes the formation of chromenopyrimidines via a three-component reaction involving this compound, aromatic aldehydes, and 4-hydroxycoumarin. []

- H3PW12O40@nano-ZnO: This catalyst enables the synthesis of pyrimido-fused benzophenazines from this compound, 2-hydroxynaphthalene-1,4-dione, o-phenylenediamine, and aromatic aldehydes. []

A: Yes, this compound has been successfully incorporated into stable materials. For instance, a chitosan-based hydrogel crosslinked with 2-chlorophenyl-bis(this compound-5-yl) methane (2Clph-BU-Cs) was developed and characterized. [] This hydrogel exhibited promising efficiency in removing anionic Congo red dye from aqueous solutions, indicating its potential in wastewater treatment applications.

A: Yes, computational methods such as DFT calculations have been used to investigate the dynamic processes involving hydrogen bonding in bis(this compound-5-yl)-methane derivatives. [] Additionally, molecular docking studies were performed to evaluate the binding affinity of α-aminophosphonates bearing this compound to the aromatase enzyme. []

A: Research on pyrido[2,3-d]pyrimidines, synthesized from this compound, reveals that structural modifications, especially at the 5- and 7-positions, significantly influence their vasorelaxant activity. [] Studies showed that while different substituents did not affect their effectiveness, they impacted the potency, as indicated by the EC50 values. []

ANone: Current research utilizing this compound focuses on:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。